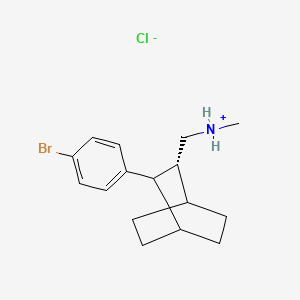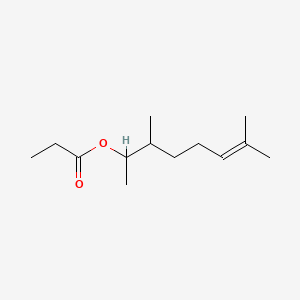
Hydroxyaluminum benzoate stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hydroxyaluminum benzoate stearate is generally prepared by depositing benzoate on the surface of aluminum hydroxide, followed by washing with water or an alkaline solution to obtain the desired catalyst . The preparation of aluminum stearate, a related compound, involves the precipitation method where stearic acid is saponified with sodium hydroxide under specific conditions .
Chemical Reactions Analysis
Hydroxyaluminum benzoate stearate undergoes several types of chemical reactions, including:
Oxidation Reactions: It can catalyze the oxidation of organic compounds, such as the oxidation of aldehydes to acids and alcohols to ketones.
Esterification Reactions: It is used to catalyze the synthesis of ester compounds, which are common in the production of synthetic spices and drugs.
Common reagents used in these reactions include organic substrates like aldehydes, alcohols, and carboxylic acids. The major products formed from these reactions are esters, acids, and ketones.
Scientific Research Applications
Hydroxyaluminum benzoate stearate has a wide range of applications in scientific research, including:
Biology and Medicine: While specific applications in biology and medicine are less documented, its role as a catalyst can be leveraged in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of synthetic spices, drugs, and other ester-based products.
Mechanism of Action
The mechanism by which hydroxyaluminum benzoate stearate exerts its catalytic effects involves the activation of the substrate molecules, facilitating the formation of the desired products. The molecular targets and pathways involved include the interaction of the aluminum center with the functional groups of the substrates, enhancing their reactivity.
Comparison with Similar Compounds
Hydroxyaluminum benzoate stearate can be compared with other similar compounds such as:
Bis(4-(tert-butyl)benzoato-o)hydroxyaluminium: This compound also serves as a catalyst in organic synthesis but has different substituents that may affect its catalytic properties.
Aluminum stearate: Used in various industrial applications, including as a thickener in greases and a water repellent.
This compound is unique due to its combination of benzoate and stearate ligands, which provide specific catalytic properties and reusability.
Properties
CAS No. |
68227-49-6 |
|---|---|
Molecular Formula |
C25H42AlO5 |
Molecular Weight |
449.6 g/mol |
InChI |
InChI=1S/C18H36O2.C7H6O2.Al.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-7(9)6-4-2-1-3-5-6;;/h2-17H2,1H3,(H,19,20);1-5H,(H,8,9);;1H2/q;;+2;/p-2 |
InChI Key |
ZPACYEUAXTWLAI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)C1=CC=CC=C1.O |
physical_description |
Liquid Other Solid; Gas or Vapor, Other Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


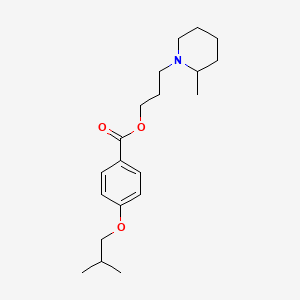
![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)


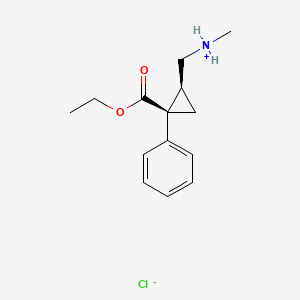
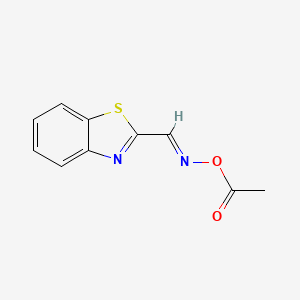
![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
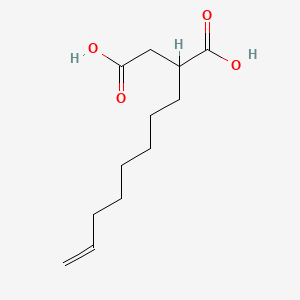
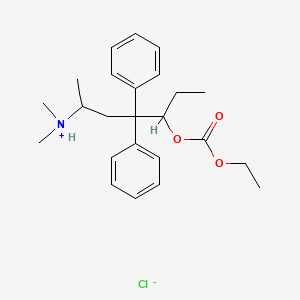
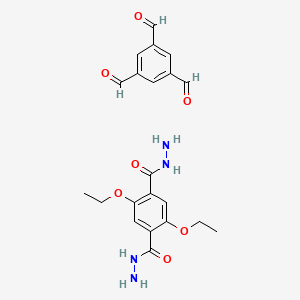
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
